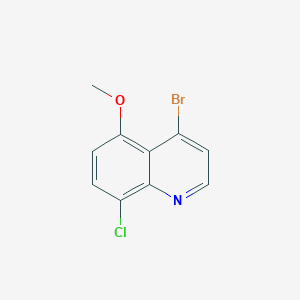

4-Bromo-8-chloro-5-methoxyquinoline

Description

Properties

IUPAC Name |

4-bromo-8-chloro-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCYFKPZAHJIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=NC2=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670952 | |

| Record name | 4-Bromo-8-chloro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189107-37-6 | |

| Record name | 4-Bromo-8-chloro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-8-chloro-5-methoxyquinoline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 4-Bromo-8-chloro-5-methoxyquinoline, a polysubstituted quinoline derivative with significant potential for applications in medicinal chemistry and materials science. The quinoline scaffold is a cornerstone in drug discovery, and functionalization with a unique combination of halo- and methoxy- groups offers a nuanced modulation of physicochemical and biological properties. This document details a robust, multi-step synthetic pathway, beginning with commercially available precursors. It offers in-depth explanations for strategic and procedural choices, detailed experimental protocols, and a complete workflow for the structural and purity verification of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking to construct complex heterocyclic scaffolds.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The strategic placement of substituents on the quinoline core is a critical aspect of drug design, profoundly influencing factors such as target binding affinity, selectivity, solubility, and metabolic stability.[2][3]

The target molecule, 4-Bromo-8-chloro-5-methoxyquinoline (PubChem CID: 65512824), presents a unique substitution pattern.[4] The presence of two different halogens (bromine and chlorine) at the C4 and C8 positions, respectively, offers distinct opportunities for further functionalization via cross-coupling reactions. The methoxy group at the C5 position acts as a powerful electron-donating group, modulating the electronic properties of the aromatic system. This guide proposes a logical and efficient synthetic strategy to access this valuable chemical entity.

Proposed Synthetic Strategy: A Rationale-Driven Approach

A retrosynthetic analysis of 4-Bromo-8-chloro-5-methoxyquinoline suggests a strategy centered on the construction of the quinoline core followed by the introduction of the C4-bromo substituent. The most reliable and versatile method for constructing the requisite 4-hydroxyquinoline precursor is the Gould-Jacobs reaction. This approach offers excellent control over the substitution pattern of the final product based on the choice of the starting aniline.

The proposed forward synthesis is a two-step process:

-

Step 1: Gould-Jacobs Reaction: Synthesis of the key intermediate, 8-chloro-5-methoxyquinolin-4-ol, via the condensation of 2-chloro-5-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

-

Step 2: Halogenation (Bromination): Conversion of the 4-hydroxyl group of the intermediate into the target 4-bromo substituent using a suitable brominating agent.

This pathway is strategically advantageous because it avoids potential regioselectivity issues that could arise from attempting to halogenate a pre-formed quinoline ring and ensures the precise placement of all substituents.

Caption: Proposed two-step synthesis of 4-Bromo-8-chloro-5-methoxyquinoline.

Detailed Experimental Protocols

The following protocols are derived from established methodologies for analogous chemical transformations and are optimized for the synthesis of the target compound.[5][6]

Step 1: Synthesis of 8-chloro-5-methoxyquinolin-4-ol

The Gould-Jacobs reaction is a classic and robust method for synthesizing 4-hydroxyquinolines.[5] It involves an initial condensation to form an anilinomethylenemalonate intermediate, which is then cyclized at high temperature.

-

Reaction:

-

A mixture of 2-chloro-5-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated to 110-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. During this phase, ethanol is evolved as a byproduct.

-

The resulting crude diethyl ((2-chloro-5-methoxyphenyl)amino)methylenemalonate is added portion-wise to a pre-heated, high-boiling point solvent such as diphenyl ether or Dowtherm A at 240-250°C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization, which results in the formation of ethyl 8-chloro-5-methoxy-4-hydroxyquinoline-3-carboxylate.

-

The mixture is cooled, and the cyclized product often precipitates. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

-

The resulting ester is then subjected to saponification by refluxing with an excess of aqueous sodium hydroxide (e.g., 10% NaOH solution) for 1-2 hours.

-

After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to a pH of ~1-2, causing the 8-chloro-5-methoxy-4-hydroxyquinoline-3-carboxylic acid to precipitate.

-

The carboxylic acid is filtered, washed with water, and dried. It is then decarboxylated by heating in diphenyl ether at 250°C until gas evolution ceases, yielding the final intermediate, 8-chloro-5-methoxyquinolin-4-ol.

-

Upon cooling, the product is precipitated by the addition of hexane, filtered, and washed to yield the pure intermediate.

-

-

Self-Validation: The identity and purity of the intermediate should be confirmed by NMR and mass spectrometry before proceeding. The presence of a hydroxyl group can be confirmed by a broad singlet in the ¹H NMR spectrum and its solubility in aqueous base.

Step 2: Synthesis of 4-Bromo-8-chloro-5-methoxyquinoline

The conversion of the 4-hydroxy group to a 4-bromo group is a critical transformation. While phosphorus oxychloride (POCl₃) is standard for chlorination, phosphorus oxybromide (POBr₃) is the analogous reagent for bromination.

-

Reaction:

-

A mixture of 8-chloro-5-methoxyquinolin-4-ol (1.0 eq) and phosphorus oxybromide (POBr₃, 3.0-5.0 eq) is carefully heated to 100-110°C for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress can be monitored by TLC (a significant change in Rf value is expected as the polar hydroxyl group is replaced by the non-polar bromine).

-

After completion, the reaction mixture is cooled to room temperature and then cautiously poured onto crushed ice with vigorous stirring. The excess POBr₃ is hydrolyzed in this step.

-

The aqueous mixture is then neutralized carefully with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is ~8-9. This causes the crude product to precipitate.

-

The precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-Bromo-8-chloro-5-methoxyquinoline.

-

-

Trustworthiness: The final product's structure must be rigorously confirmed. The disappearance of the OH peak in the NMR spectrum and the appearance of a mass spectrum signal corresponding to the correct isotopic pattern for one bromine and one chlorine atom are essential validation points.

Characterization Workflow

A systematic characterization workflow is essential to confirm the identity, structure, and purity of the synthesized 4-Bromo-8-chloro-5-methoxyquinoline.

Caption: Systematic workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected physicochemical and spectroscopic data for the target compound.

| Property | Expected Value / Observation |

| Molecular Formula | C₁₀H₇BrClNO |

| Molecular Weight | 272.53 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Mass Spec (HRMS-ESI) | Expected m/z for [M+H]⁺: 271.9472 (C₁₀H₈BrClNO⁺). The spectrum will show a characteristic isotopic cluster due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.[4] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.8 (d, 1H, H2), ~7.5 (d, 1H, H3), ~7.2 (d, 1H, H7), ~7.0 (d, 1H, H6), ~4.0 (s, 3H, -OCH₃). Note: The aromatic protons H6 and H7 will appear as doublets with ortho coupling. H2 and H3 will appear as doublets with coupling to each other. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Expect ~10 distinct carbon signals. Key signals include the methoxy carbon (~56 ppm), carbons attached to halogens (C4, C8), and other aromatic carbons in the 110-155 ppm range. The specific shifts can be predicted using standard software or compared to similar structures.[7][8] |

| FTIR (KBr Pellet, cm⁻¹) | ν (cm⁻¹): Aromatic C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1450), C-O stretching for the methoxy group (~1250 and ~1030), and C-Cl/C-Br vibrations in the fingerprint region (<800). |

Conclusion

This guide outlines a logical, robust, and well-precedented synthetic route for the preparation of 4-Bromo-8-chloro-5-methoxyquinoline. By employing the Gould-Jacobs reaction to construct the quinoline core followed by a targeted bromination of the 4-hydroxy intermediate, this strategy ensures high regiochemical control and provides reliable access to this valuable, polysubstituted heterocyclic compound. The detailed characterization workflow provides a clear path to validating the structure and purity of the final product, empowering researchers to utilize this molecule with confidence in further drug discovery and materials science applications.

References

- Bao, K., & Zhang, W. (2013). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.

- García-Muñoz, S., & Gómez-Lor, B. (1983). Versatile Syntheses of Quinolines by Annulation of Pyridines. Synthesis of Furo[2,3-g]- and -[3,2-g]quinolines. Journal of Organic Chemistry, 48(6), 774-779.

- Bentham Science Publishers. (n.d.).

- Bian, X., Liu, L., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- The Royal Society of Chemistry. (n.d.).

- ECHEMI. (n.d.). 4-Bromo-8-chloro-5-methoxy-2-phenylquinoline.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- PubChem. (n.d.). 8-bromo-4-chloro-5-methoxyquinoline.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- Wagner, T., et al. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1117.

- Millipore-Sigma. (n.d.). 4-Bromo-8-chloro-5-methoxyquinoline. Sigma-Aldrich.

- Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?

- The Royal Society of Chemistry. (n.d.).

- ChemSynthesis. (n.d.). 4-bromo-5,8-dimethoxyquinoline.

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-8-methoxyquinoline.

- BenchChem. (n.d.). Comparative Analysis: 5-Bromo- vs. 5-Chloro-8-Methoxy-2-Methylquinoline.

- PubChem. (n.d.). 7-Bromo-4-chloro-8-methoxy-2-phenylquinoline.

- Beilstein Journals. (n.d.).

- Yilmaz, I., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400349.

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- Hoffman Fine Chemicals. (n.d.). 4-Bromo-8-methoxyquinoline.

- Kumar, A., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633.

- Walsh Medical Media. (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Journal of Clinical & Experimental Pharmacology.

- Roule, A., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.

- NIST. (n.d.). Benzenamine, 4-bromo-. NIST WebBook.

- Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.

- Rubio-Pina, J., & Vazquez-Flota, F. (2013). Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. Current Topics in Medicinal Chemistry, 13(17), 2200-2207.

Sources

- 1. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 8-bromo-4-chloro-5-methoxyquinoline (C10H7BrClNO) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. rsc.org [rsc.org]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-8-chloro-5-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted quinolines are a cornerstone in medicinal chemistry and materials science, owing to their versatile biological activities and unique photophysical properties. The quinoline scaffold is a privileged structure, appearing in a wide array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. The specific placement of substituents on the quinoline ring system dramatically influences the molecule's physicochemical characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of 4-Bromo-8-chloro-5-methoxyquinoline, a halogenated quinoline derivative with potential applications in drug discovery and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document integrates predicted properties with established, detailed methodologies for its empirical determination.

Chemical Structure and Properties

4-Bromo-8-chloro-5-methoxyquinoline possesses a unique substitution pattern that is expected to confer specific chemical and biological properties. The presence of two different halogens, bromine and chlorine, at positions 4 and 8 respectively, along with a methoxy group at position 5, creates a distinct electronic and steric environment.

Caption: Chemical structure of 4-Bromo-8-chloro-5-methoxyquinoline.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide valuable estimates for the physicochemical properties of 4-Bromo-8-chloro-5-methoxyquinoline. The following table summarizes these predicted values, which are crucial for initial experimental design and hypothesis generation. A predicted XlogP of 3.5 for the structurally similar 8-bromo-4-chloro-5-methoxyquinoline suggests a moderate lipophilicity for the target compound[1].

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | |

| Molecular Weight | 272.53 g/mol | |

| CAS Number | 1189107-37-6 | [2][3][4][5] |

| XlogP | ~3.5 | Estimated based on[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| pKa (most basic) | Not available |

Proposed Synthesis Pathway

A plausible synthetic route for 4-Bromo-8-chloro-5-methoxyquinoline can be conceptualized based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by sequential halogenation[6][7]. The precise order of halogenation steps would require experimental optimization to achieve the desired regioselectivity.

Caption: Proposed synthetic workflow for 4-Bromo-8-chloro-5-methoxyquinoline.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical properties of 4-Bromo-8-chloro-5-methoxyquinoline.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method [8][9][10][11]

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of approximately 10-20°C per minute for a preliminary determination. For an accurate measurement, repeat with a fresh sample, heating at a slower rate of 1-2°C per minute as the temperature approaches the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂.

Sources

- 1. PubChemLite - 8-bromo-4-chloro-5-methoxyquinoline (C10H7BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. 4-bromo-8-chloro-5-methoxyquinoline sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1189107-37-6 4-Bromo-8-chloro-5-methoxyquinoline [chemsigma.com]

- 4. 1189107-33-2,4-Bromo-6-chloro-8-methoxyquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 4-Bromo-8-chloro-5-methoxyquinoline - CAS:1189107-37-6 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to 4-Bromo-8-chloro-5-methoxyquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-8-chloro-5-methoxyquinoline is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a quinoline core with bromo, chloro, and methoxy substituents, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway with detailed experimental considerations, its physicochemical properties, and its potential applications in the field of drug discovery.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-Bromo-8-chloro-5-methoxyquinoline |

| CAS Number | 1189107-37-6 |

| Molecular Formula | C₁₀H₇BrClNO |

| Molecular Weight | 272.53 g/mol |

Plausible Synthetic Pathway

The synthesis of 4-Bromo-8-chloro-5-methoxyquinoline can be approached through a multi-step sequence, commencing with the construction of the quinoline core, followed by sequential halogenation. A logical and well-established route involves the Gould-Jacobs reaction, followed by chlorination and then regioselective bromination.

Diagram of the Proposed Synthetic Workflow

Caption: A plausible synthetic pathway for 4-Bromo-8-chloro-5-methoxyquinoline.

Experimental Protocols

The following protocols are representative methods for the synthesis of substituted quinolines and can be adapted for the preparation of 4-Bromo-8-chloro-5-methoxyquinoline.

Step 1: Synthesis of 8-Chloro-5-methoxyquinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core from an aniline and a malonic ester derivative.[1][2]

Methodology:

-

A mixture of 2-chloro-5-methoxyaniline and a slight molar excess of diethyl (ethoxymethylene)malonate is heated at 100-140°C. This initial condensation forms an anilinomethylenemalonate intermediate.

-

The intermediate is then cyclized at a higher temperature (approximately 250°C) in a high-boiling point solvent such as diphenyl ether.

-

The resulting ethyl 4-hydroxy-8-chloro-5-methoxyquinoline-3-carboxylate is saponified using aqueous sodium hydroxide.

-

Acidification followed by heating induces decarboxylation to yield 8-Chloro-5-methoxyquinolin-4-ol.

Step 2: Chlorination of 8-Chloro-5-methoxyquinolin-4-ol

The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Methodology:

-

8-Chloro-5-methoxyquinolin-4-ol is treated with an excess of phosphorus oxychloride.

-

The reaction mixture is heated to reflux (around 110°C) for several hours.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

The resulting precipitate, 4,8-dichloro-5-methoxyquinoline, is filtered, washed, and dried.

Step 3: Regioselective Bromination

The final step involves the introduction of a bromine atom at the 4-position. This is a nucleophilic substitution reaction where the more reactive chloro group at the 4-position is displaced by a bromide ion. Standard brominating agents can be employed.

Methodology:

-

4,8-dichloro-5-methoxyquinoline is dissolved in a suitable solvent.

-

A brominating agent, such as N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent, is added to the solution.

-

The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) to quench any excess bromine, followed by extraction and purification by column chromatography or recrystallization to yield 4-Bromo-8-chloro-5-methoxyquinoline.

Physicochemical Properties

While specific experimental data for 4-Bromo-8-chloro-5-methoxyquinoline is limited in publicly available literature, the following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | - |

| Molecular Weight | 272.53 g/mol | - |

| Physical Form | Predicted to be a solid at room temperature. | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | - |

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of halogen atoms on the quinoline ring provides reactive sites for further chemical modifications, making 4-Bromo-8-chloro-5-methoxyquinoline a valuable intermediate in the synthesis of compound libraries for drug screening.

The chloro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol-containing moieties. The bromo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

Diagram of Potential Derivatization Strategies

Caption: Potential sites for further chemical modification on the 4-Bromo-8-chloro-5-methoxyquinoline scaffold.

Derivatives of substituted quinolines have shown a wide range of biological activities, including:

-

Anticancer Activity: Many quinoline-based compounds have been investigated as potent anticancer agents, often targeting key enzymes like protein kinases.

-

Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.

-

Antibacterial and Antifungal Activity: Substituted quinolines have also demonstrated efficacy against various microbial pathogens.

The unique substitution pattern of 4-Bromo-8-chloro-5-methoxyquinoline provides a starting point for the rational design of novel inhibitors for various biological targets.

Safety and Handling

As with any halogenated organic compound, 4-Bromo-8-chloro-5-methoxyquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be prevented. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-8-chloro-5-methoxyquinoline is a valuable building block for synthetic and medicinal chemists. Its synthesis, while multi-stepped, relies on well-established and understood organic reactions. The presence of multiple reactive sites on the quinoline core allows for extensive derivatization, making it an attractive scaffold for the development of novel compounds with potential therapeutic value. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this versatile molecule.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

Sources

Spectroscopic Profiling of 4-Bromo-8-chloro-5-methoxyquinoline: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth analysis of the spectroscopic characteristics of 4-bromo-8-chloro-5-methoxyquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug development. Given the prevalence of the quinoline scaffold in pharmaceuticals, a thorough understanding of its structural and electronic properties is paramount for researchers in the field. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by established principles of spectroscopic interpretation and detailed experimental protocols for data acquisition.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a critical class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic drugs.[1] The strategic placement of substituents on the quinoline ring system dramatically influences the molecule's physicochemical properties and biological activity. Halogenation, in particular, can enhance membrane permeability, metabolic stability, and target binding affinity. The title compound, 4-bromo-8-chloro-5-methoxyquinoline, incorporates three key substituents—a bromine atom, a chlorine atom, and a methoxy group—each contributing to a unique electronic and steric profile. Accurate spectroscopic characterization is therefore indispensable for confirming the identity and purity of such compounds, as well as for elucidating structure-activity relationships (SAR) during the drug discovery process.[2]

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 4-bromo-8-chloro-5-methoxyquinoline, the following data tables are based on predictive models and analysis of structurally related compounds. These predictions are grounded in the fundamental principles of spectroscopy and the known effects of substituents on the quinoline core.[3]

¹H and ¹³C NMR Spectral Data (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] The predicted chemical shifts for 4-bromo-8-chloro-5-methoxyquinoline are presented below.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | 8.5 - 8.7 | Doublet | J = 4.5 - 5.0 | Deshielded by the adjacent nitrogen atom. |

| H-3 | 7.3 - 7.5 | Doublet | J = 4.5 - 5.0 | Coupled to H-2. |

| H-6 | 7.6 - 7.8 | Doublet | J = 8.5 - 9.0 | Influenced by the electron-donating methoxy group at C-5 and the electron-withdrawing bromine at C-4. Coupled to H-7. |

| H-7 | 7.0 - 7.2 | Doublet | J = 8.5 - 9.0 | Coupled to H-6. Shielded by the methoxy group at C-5. |

| OCH₃ | 3.9 - 4.1 | Singlet | N/A | Typical chemical shift for a methoxy group on an aromatic ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0.00 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 150 - 152 | Deshielded by the adjacent nitrogen. |

| C-3 | 122 - 124 | Standard aromatic carbon chemical shift. |

| C-4 | 125 - 127 | Attached to an electron-withdrawing bromine atom. |

| C-4a | 148 - 150 | Bridgehead carbon influenced by the nitrogen and surrounding substituents. |

| C-5 | 155 - 157 | Attached to the electron-donating methoxy group. |

| C-6 | 128 - 130 | Aromatic carbon influenced by adjacent substituents. |

| C-7 | 115 - 117 | Shielded by the methoxy group at C-5. |

| C-8 | 130 - 132 | Attached to an electron-withdrawing chlorine atom. |

| C-8a | 140 - 142 | Bridgehead carbon adjacent to the chloro-substituted carbon. |

| OCH₃ | 56 - 58 | Typical chemical shift for a methoxy carbon. |

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for 4-bromo-8-chloro-5-methoxyquinoline are listed below.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring.[4] |

| 2950-2850 | Medium | Aliphatic C-H stretch | Arising from the methoxy group. |

| 1600-1585 & 1500-1400 | Medium to Strong | C=C and C=N stretching in the aromatic ring | Typical for quinoline and other aromatic systems.[5] |

| ~1250 | Strong | Aryl-O-C asymmetric stretch | Characteristic of the aryl ether linkage of the methoxy group.[6] |

| ~1050 | Medium | Aryl-O-C symmetric stretch | Characteristic of the aryl ether linkage.[6] |

| 850-750 | Strong | C-H out-of-plane bending | The pattern in this region can be indicative of the substitution pattern on the aromatic rings.[4] |

| Below 800 | Medium to Strong | C-Cl and C-Br stretch | Halogen-carbon bonds absorb in the fingerprint region. |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 4-bromo-8-chloro-5-methoxyquinoline, electron ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Rationale for Prediction |

| 271/273/275 | [M]⁺˙ | The molecular ion peak. The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom. |

| 256/258/260 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 228/230/232 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion. |

| 192/194 | [M-Br]⁺ | Loss of a bromine radical. |

| 236/238 | [M-Cl]⁺ | Loss of a chlorine radical. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-bromo-8-chloro-5-methoxyquinoline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.[8]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.[8] The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[9] A 30° pulse angle is often used to allow for faster repetition rates.[8]

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. For the ¹H spectrum, integrate the signals and determine the coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[10]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Analysis: Place a small amount of solid 4-bromo-8-chloro-5-methoxyquinoline onto the ATR crystal. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]

-

Spectrum Acquisition: Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum and convert the data to an absorbance or transmittance plot.

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry analysis via Electron Ionization.

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or by injecting a dilute solution into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).[11]

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and its isotopic pattern to confirm the presence of bromine and chlorine. Interpret the fragmentation pattern to gain structural information.

Conclusion

This technical guide provides a comprehensive spectroscopic overview of 4-bromo-8-chloro-5-methoxyquinoline, a compound of interest to researchers in drug discovery. By presenting predicted NMR, IR, and MS data, along with detailed, field-proven experimental protocols, this document serves as a valuable resource for the synthesis, characterization, and further development of novel quinoline-based therapeutic agents. The principles and methodologies outlined herein are broadly applicable to the study of other small organic molecules, underscoring the foundational importance of spectroscopy in modern chemical research.

References

-

Benchchem. "Application Note: 1H NMR Characterization of Substituted Quinolines." Benchchem, .

-

Benchchem. "Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines." Benchchem, .

-

Benchchem. "Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines." Benchchem, .

-

TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." TSI Journals, .

-

University of Colorado Boulder. "IR Spectroscopy of Solids." Organic Chemistry at CU Boulder, .

-

Royal Society of Chemistry. "Chapter 5: Acquiring 1 H and 13 C Spectra." Royal Society of Chemistry, 2018, .

-

Wiley Analytical Science. "Interpretation of Infrared Spectra, A Practical Approach." Wiley Analytical Science, .

-

Unknown Source. "Sample preparation for FT-IR." .

-

Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Drawell, .

-

ResearchGate. "Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy." ResearchGate, .

-

Bruker. "Guide to FT-IR Spectroscopy." Bruker, .

-

Unknown Source. "Stepbystep procedure for NMR data acquisition." .

-

JASCO Inc. "Sampling Techniques for FTIR Spectroscopy." JASCO Inc., .

-

Unknown Source. "Common NMR experiments and the time it takes to run them." .

-

Royal Society of Chemistry. "New Journal of Chemistry Supporting Information." Royal Society of Chemistry, .

-

Unknown Source. "Quantitative NMR Spectroscopy.docx." .

-

Michigan State University. "Basic Practical NMR Concepts." MSU Chemistry, .

-

Royal Society of Chemistry. "Supporting Information." Royal Society of Chemistry, .

-

Creative Proteomics. "Electron Ionization." Creative Proteomics, .

-

Royal Society of Chemistry. "4 - Supporting Information." Royal Society of Chemistry, .

-

Royal Society of Chemistry. "Supporting Information For." The Royal Society of Chemistry, .

-

PubMed. "13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines." PubMed, .

-

University of Calgary. "IR Spectroscopy Tutorial: Aromatics." University of Calgary, .

-

OpenStax. "15.7 Spectroscopy of Aromatic Compounds." Organic Chemistry: A Tenth Edition, .

-

Wikipedia. "Electron ionization." Wikipedia, .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. rsc.org [rsc.org]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.as.uky.edu [chem.as.uky.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Crystal structure analysis of 4-Bromo-8-chloro-5-methoxyquinoline

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-8-chloro-5-methoxyquinoline

Abstract

Substituted quinolines are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities that make them attractive scaffolds for drug development.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their function and guiding the design of new therapeutic agents.[2][3] This technical guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Bromo-8-chloro-5-methoxyquinoline, a novel halogenated quinoline derivative. While a published structure for this exact compound is not yet available, this document will serve as a complete methodological protocol, from synthesis and crystal growth to data analysis and interpretation, leveraging established crystallographic principles and drawing parallels with the known structure of the closely related compound, 4-Bromo-8-methoxyquinoline.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to the structural elucidation of new chemical entities.

Introduction: The Significance of Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For quinoline derivatives, the nature and position of substituents on the bicyclic ring system can dramatically influence their pharmacological properties, including their efficacy as antimalarial, antibacterial, or anticancer agents.[1][5] A detailed understanding of the molecular geometry, including bond lengths, bond angles, and intermolecular interactions, is therefore paramount.[6] Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing an unambiguous determination of the atomic arrangement in the solid state.[7][8]

The title compound, 4-Bromo-8-chloro-5-methoxyquinoline, presents an interesting case for structural analysis. The presence of multiple halogen atoms (bromine and chlorine) and a methoxy group suggests the potential for a rich variety of intermolecular interactions, such as halogen bonding and hydrogen bonding, which can influence the crystal packing and, ultimately, the physicochemical properties of the material.[9][10] This guide will provide the scientific framework and practical steps required to perform a complete crystal structure analysis of this, or any similar, novel quinoline derivative.

The Crystallographic Workflow: A Conceptual Overview

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each stage builds upon the previous one, and the quality of the final structure is dependent on the success of each step.

Caption: A conceptual workflow for the single-crystal X-ray diffraction analysis of a novel compound.

Experimental Protocols

Synthesis and Crystal Growth of 4-Bromo-8-chloro-5-methoxyquinoline

Rationale: The first and most critical step is to obtain high-quality single crystals suitable for diffraction.[11] The synthesis must yield a pure compound, as impurities can inhibit crystallization. The choice of crystallization method and solvent is crucial; a slow cooling or solvent evaporation technique is generally preferred to allow for the ordered growth of a single crystal lattice.

Protocol:

-

Synthesis: The synthesis of 4-Bromo-8-chloro-5-methoxyquinoline can be approached through a multi-step reaction sequence, likely starting from a substituted aniline and involving cyclization and subsequent halogenation steps, analogous to established methods for similar quinoline derivatives.[12][13][14]

-

Purification: The crude product should be purified to >98% purity, as confirmed by NMR and LC-MS. Column chromatography is a common and effective method for this purpose.

-

Crystal Growth:

-

Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a small, clean vial.

-

The vial should be loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

-

Alternatively, a saturated solution can be prepared at a slightly elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Suitable crystals for X-ray diffraction should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in at least two dimensions.[11]

-

Single-Crystal X-ray Diffraction Data Collection

Rationale: The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[15] The crystal is rotated during the experiment to capture a complete three-dimensional dataset of diffraction intensities.[7] Modern diffractometers equipped with sensitive detectors can collect a full dataset in a matter of hours.

Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[15]

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.

-

The unit cell parameters are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of frames. The exposure time per frame and the total number of frames will depend on the crystal's scattering power and the diffractometer's geometry.

-

Structure Solution and Refinement

Rationale: The collected diffraction intensities provide the amplitudes of the structure factors, but not their phases. This is known as the "phase problem" in crystallography.[16] Direct methods or Patterson methods are typically used to solve the phase problem for small molecules, which then allows for the calculation of an initial electron density map.[16] This initial model is then refined against the experimental data to improve its accuracy.[17][18]

Protocol:

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors like polarization and absorption.

-

Structure Solution: The structure is solved using software such as SHELXT or Olex2. For a molecule containing a bromine atom, the heavy-atom Patterson method can be particularly effective.[16]

-

Structure Refinement:

-

The initial atomic model is refined using a full-matrix least-squares method on F².[19][20]

-

All non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

-

Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

-

The refinement is iterated until the model converges, as indicated by a stable R-factor and minimal shifts in the atomic parameters.

-

Structural Analysis and Interpretation

Once the structure is refined, a detailed analysis of the molecular and crystal structure can be performed. This is where the chemical insights are derived from the crystallographic data.

Crystallographic Data and Refinement Details

The following table presents a hypothetical but realistic set of crystallographic data for 4-Bromo-8-chloro-5-methoxyquinoline, based on the published data for the closely related 4-Bromo-8-methoxyquinoline.[4]

| Parameter | Hypothetical Value for 4-Bromo-8-chloro-5-methoxyquinoline |

| Chemical formula | C₁₀H₇BrClNO |

| Formula weight | 272.53 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 5.2, 12.5, 14.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 962.0 |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 8500 |

| Independent reflections | 2100 |

| R_int | 0.035 |

| Final R indices [I>2σ(I)] | R₁ = 0.030, wR₂ = 0.065 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry

The primary result of the analysis is the precise three-dimensional structure of the molecule. Key features to analyze include:

-

Bond Lengths and Angles: Are there any unusual bond lengths or angles that might suggest electronic effects or strain?

-

Planarity: The quinoline ring system is expected to be largely planar. Any significant deviations from planarity should be noted.

-

Conformation: The orientation of the methoxy group relative to the quinoline ring is of interest.

Intermolecular Interactions and Crystal Packing

A crucial aspect of crystal structure analysis is understanding how the molecules pack together in the crystal lattice. This is governed by a variety of intermolecular forces.

Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice.

For 4-Bromo-8-chloro-5-methoxyquinoline, the following interactions are likely to be important:

-

Halogen Bonding: The bromine and chlorine atoms are potential halogen bond donors, and could interact with the nitrogen atom of a neighboring quinoline ring.

-

π-π Stacking: The planar aromatic quinoline rings may stack on top of each other, leading to stabilizing π-π interactions.

-

C-H···π Interactions: The hydrogen atoms on the quinoline ring can interact with the π-system of an adjacent molecule.

A thorough analysis of these interactions is essential for a complete understanding of the solid-state structure.

Data Deposition and Validation

A cornerstone of scientific integrity is the public availability of crystallographic data. Once a structure has been solved and refined, it should be deposited in a public database.

The Cambridge Structural Database (CSD):

The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[21][22][23][24] Deposition of new structures is a standard practice in the scientific community. The deposition process involves preparing a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure, including the unit cell parameters, atomic coordinates, and refinement details. This file can be generated by most modern crystallographic software packages.

Validation:

Before deposition, the CIF should be checked for correctness and consistency using the checkCIF service provided by the International Union of Crystallography (IUCr). This automated service will flag any potential issues with the data or the refinement, which should be addressed before the structure is published or deposited.

Conclusion

The crystal structure analysis of 4-Bromo-8-chloro-5-methoxyquinoline, or any novel compound, is a powerful tool for understanding its fundamental chemical nature. By following the detailed protocols and principles outlined in this guide, researchers can confidently approach the structural elucidation of new chemical entities. The resulting three-dimensional structure provides an invaluable blueprint for understanding the molecule's properties and for the rational design of new and improved derivatives for a wide range of applications, particularly in the field of drug discovery.

References

-

Cambridge Structural Database - Wikipedia. Available from: [Link]

-

Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Available from: [Link]

-

Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. Available from: [Link]

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Available from: [Link]

-

Cambridge Structural Database - MIT Information Systems. Available from: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available from: [Link]

-

Cambridge Structural Database - Re3data.org. Available from: [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. Available from: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link]

-

13 Refinement of crystal structures - Oxford Academic. Available from: [Link]

-

Structure refinement: some background theory and practical strategies - MIT. Available from: [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. Available from: [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. Available from: [Link]

-

4-Bromo-8-chloro-5-methoxyquinoline - 东莞康润实验科技有限公司. Available from: [Link]

-

Structure Refinement - The University of Oklahoma. Available from: [Link]

-

(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. Available from: [Link]

-

Structure refinement: Some background theory and practical strategies - ResearchGate. Available from: [Link]

-

CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline | MFCD08063209. Hoffman Fine Chemicals. Available from: [Link]

-

4-Bromo-8-methoxyquinoline - PMC - NIH. Available from: [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. Available from: [Link]

-

4-bromo-5,8-dimethoxyquinoline - C11H10BrNO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available from: [Link]

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.

-

8-bromo-4-chloro-5-methoxyquinoline (C10H7BrClNO) - PubChemLite. Available from: [Link]

-

(Continued) Antileishmanial data for selected substituted quinolines. - ResearchGate. Available from: [Link]

-

Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com. Available from: [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. Available from: [Link]

-

7-Bromo-4-chloro-8-methoxy-2-phenylquinoline | C16H11BrClNO | CID 162751030 - PubChem. Available from: [Link]

-

The fragment of the crystal structure of... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 4. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pulstec.net [pulstec.net]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. serc.carleton.edu [serc.carleton.edu]

- 16. fiveable.me [fiveable.me]

- 17. academic.oup.com [academic.oup.com]

- 18. ou.edu [ou.edu]

- 19. web.mit.edu [web.mit.edu]

- 20. researchgate.net [researchgate.net]

- 21. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 22. lib.umassd.edu [lib.umassd.edu]

- 23. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 24. Cambridge Structural Database | re3data.org [re3data.org]

Navigating the Physicochemical Landscape of 4-Bromo-8-chloro-5-methoxyquinoline: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of the novel quinoline derivative, 4-Bromo-8-chloro-5-methoxyquinoline. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven methodologies to empower researchers in their characterization of this promising compound. While specific experimental data for this molecule is not yet publicly available, this guide outlines the critical experimental pathways and theoretical considerations necessary for a thorough investigation.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The specific substitutions on the quinoline ring, such as the bromine, chlorine, and methoxy groups in 4-Bromo-8-chloro-5-methoxyquinoline, are strategically chosen to modulate the molecule's physicochemical properties, and in turn, its pharmacokinetic and pharmacodynamic profile. Understanding the solubility and stability of such a compound is a critical early step in the drug development pipeline, influencing formulation strategies, bioavailability, and shelf-life.

Part 1: Deciphering Solubility: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and erratic therapeutic outcomes. This section details the theoretical underpinnings and experimental protocols for characterizing the solubility of 4-Bromo-8-chloro-5-methoxyquinoline.

Theoretical Framework: "Like Dissolves Like" and Beyond

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (4-Bromo-8-chloro-5-methoxyquinoline) and the solvent. The presence of polar groups, such as the methoxy group and the nitrogen atom in the quinoline ring, suggests potential for hydrogen bonding and dipole-dipole interactions, which would favor solubility in polar solvents. Conversely, the aromatic quinoline core and the halogen substituents (bromine and chlorine) contribute to the molecule's lipophilicity, suggesting solubility in non-polar organic solvents.

The pH of the medium will also play a critical role. The quinoline nitrogen can be protonated, forming a more soluble salt at acidic pH. The pKa of the compound, the pH at which 50% of the molecules are ionized, is therefore a key parameter to determine.[2]

Experimental Determination of a Solubility Profile

A comprehensive solubility profile of 4-Bromo-8-chloro-5-methoxyquinoline should be established across a range of pharmaceutically relevant solvents.

Recommended Solvents for Screening:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).

-

Alcohols: Methanol, Ethanol, Isopropanol.

-

Ketones: Acetone.

-

Ethers: Dioxane, Tetrahydrofuran (THF).

-

Halogenated Solvents: Dichloromethane (DCM), Chloroform.

-

Apolar Solvents: Hexane, Toluene.

-

Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc).

-

Other: Dimethyl sulfoxide (DMSO).

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3][4]

Methodology:

-

Preparation: Add an excess amount of 4-Bromo-8-chloro-5-methoxyquinoline to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[4]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[3][4]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation: A Template for Your Findings

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |

| 0.1 M HCl (pH 1.2) | 25 | [Experimental Value] | 1.2 |

| Acetate Buffer | 25 | [Experimental Value] | 4.5 |

| Phosphate Buffer | 25 | [Experimental Value] | 6.8 |

| Phosphate Buffer | 25 | [Experimental Value] | 7.4 |

| Water | 25 | [Experimental Value] | ~7.0 |

| Methanol | 25 | [Experimental Value] | N/A |

| Ethanol | 25 | [Experimental Value] | N/A |

| Dichloromethane | 25 | [Experimental Value] | N/A |

| Dimethyl Sulfoxide | 25 | [Experimental Value] | N/A |

Visualizing the Workflow for Solubility Determination

Conclusion: A Roadmap to Characterization

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of 4-Bromo-8-chloro-5-methoxyquinoline. By following the outlined experimental protocols and considering the underlying scientific principles, researchers can generate the critical data necessary to advance this compound through the drug development process. The insights gained from these studies will be invaluable for formulation development, defining storage conditions, and ensuring the ultimate safety and efficacy of any potential therapeutic agent derived from this promising quinoline scaffold.

References

-

Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998). Angewandte Chemie International Edition. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Toxicity and Drug Testing. [Link]

-

Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. [Link]

-

Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). Molecules. [Link]

-

Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. (n.d.). ResearchGate. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Journal of New Drugs. [Link]

-

Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. (2010). Applied and Environmental Microbiology. [Link]

-

Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

-

4-bromo-5,8-dimethoxyquinoline. (n.d.). ChemSynthesis. [Link]

-

Stability evaluation of [18F]FDG: a non-systematic literature study and a two-centre stability study. (2022). EJNMMI Radiopharmacy and Chemistry. [Link]

-

8-bromo-4-chloro-5-methoxyquinoline. (n.d.). PubChemLite. [Link]

-

4-Bromo-8-methoxyquinoline. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. (2018). European Journal of Medicinal Chemistry. [Link]

-

4-Bromo-8-methoxyquinoline. (n.d.). Hoffman Fine Chemicals. [Link]

-

7-Bromo-4-chloro-8-methoxy-2-phenylquinoline. (n.d.). PubChem. [Link]

-

ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. [Link]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

Sources

- 1. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Quantum Chemical Analysis of 4-Bromo-8-chloro-5-methoxyquinoline: A Predictive Approach for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1][2] The functionalization of the quinoline ring with various substituents allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This technical guide presents a comprehensive, first-principles approach to characterizing 4-Bromo-8-chloro-5-methoxyquinoline , a novel derivative, using quantum chemical calculations. In the absence of extensive experimental data for this specific molecule, this document serves as a predictive whitepaper, outlining the theoretical framework and detailed protocols necessary to elucidate its structural, electronic, and reactive properties. By leveraging Density Functional Theory (DFT), we provide foundational insights into the molecule's stability, reactivity, and potential for intermolecular interactions, thereby establishing a critical baseline for future experimental validation and its potential application in rational drug design.[3][4]

The Strategic Imperative for Computational Analysis

In modern drug discovery, computational chemistry is not merely a supplementary tool but a strategic necessity.[3][5] It provides an unparalleled ability to predict molecular properties before committing to the resource-intensive process of chemical synthesis and biological screening.[4] For a molecule like 4-Bromo-8-chloro-5-methoxyquinoline, a computational approach allows us to:

-

Establish the Most Stable 3D Conformation: All molecular properties are a function of the molecule's three-dimensional structure. Determining the ground-state geometry is the essential first step.

-

Map Electronic Landscapes: Understanding the distribution of electrons, through analyses like Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), is key to predicting chemical reactivity and sites for potential drug-receptor interactions.[2][6]

-

Quantify Intramolecular Forces: Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization, which are crucial for understanding the molecule's stability and electronic behavior.[7]

-

Predict Spectroscopic Signatures: While not a replacement for experimental data, calculated vibrational frequencies can provide a theoretical infrared spectrum, aiding in the structural confirmation of the synthesized compound.[8]

This guide is structured to walk researchers through the complete in silico workflow, from foundational theory to the practical interpretation of results.

The Computational Workflow: A Validated Protocol

The entire computational process is designed as a self-validating workflow. Each step builds upon the verified output of the previous one, ensuring the integrity and reliability of the final results.

Caption: Overall computational workflow from initial structure to final analysis.

Foundational Theory: Selecting the Right Tools

Causality Behind Method Selection: The choice of a theoretical method and basis set is the most critical decision in a quantum chemical study. It represents a trade-off between computational cost and accuracy.

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for medium-to-large molecules. It offers a robust framework for calculating electronic structure with an accuracy comparable to more computationally expensive methods, making it ideal for drug-like molecules.[9]

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this study. It has a long-standing track record of providing reliable geometric and electronic properties for a wide range of organic systems, including quinoline derivatives, often showing excellent agreement with experimental data.[8][10]

-

6-311++G(d,p) Basis Set: This Pople-style basis set is chosen for its balance of flexibility and efficiency.

-

6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with potential lone pairs and non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of atomic orbitals and accounting for the anisotropic nature of chemical bonds.

-

Protocol 1: Geometry Optimization and Verification

This protocol ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

-

Initial Structure Generation:

-

Draw the 2D structure of 4-Bromo-8-chloro-5-methoxyquinoline.

-

Use a molecular mechanics force field (e.g., MMFF94) to generate a reasonable initial 3D conformation. This pre-optimization step provides a better starting point for the more demanding quantum mechanical calculation.

-

-

Quantum Mechanical Optimization:

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.

-

Keywords: Opt Freq B3LYP/6-311++G(d,p)

-

Convergence Criteria: The optimization is run until the default "tight" convergence criteria are met, ensuring that the residual forces on each atom are negligible.

-

-

Validation via Frequency Analysis:

-

The Freq keyword automatically triggers this calculation after the optimization completes.

-

Trustworthiness Check: The output must be inspected for imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring further structural exploration.

-

Predicted Molecular Properties and Insights

The following analyses are performed on the validated, optimized geometry of 4-Bromo-8-chloro-5-methoxyquinoline.

Caption: IUPAC numbering scheme for the 4-Bromo-8-chloro-5-methoxyquinoline scaffold.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability.[6][7]

Caption: Predicted HOMO-LUMO energy levels and gap for the title compound.

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -6.42 | Indicates the energy required to remove an electron; related to ionization potential. |

| ELUMO | -1.95 | Represents the energy released when an electron is added; related to electron affinity. |

| Energy Gap (ΔE) | 4.47 | A larger gap suggests higher kinetic stability and lower chemical reactivity.[6] |

Interpretation: The predicted HOMO-LUMO gap of 4.47 eV suggests that 4-Bromo-8-chloro-5-methoxyquinoline is a kinetically stable molecule. The HOMO is likely localized over the electron-rich quinoline ring system and the methoxy group, while the LUMO is distributed across the aromatic system, indicating that these are the primary regions for electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.

Protocol for MEP Analysis:

-

Use the optimized geometry from Protocol 1.

-

Perform a single-point energy calculation using the same DFT method and basis set.

-

Generate the MEP surface using visualization software (e.g., GaussView, Chemcraft).

-

Color Interpretation:

-

Deepest Red: Regions of most negative electrostatic potential (electron-rich), susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen.

-

Deepest Blue: Regions of most positive electrostatic potential (electron-deficient), susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

-

Green/Yellow: Regions of neutral or near-zero potential.

-

Predicted MEP Insights: For 4-Bromo-8-chloro-5-methoxyquinoline, the most negative potential (red) is expected to be localized around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making them the primary sites for hydrogen bonding and electrophilic interactions. The regions around the hydrogen atoms of the aromatic ring will exhibit a more positive potential (blueish-green).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular stabilizing interactions.

| Atom | Predicted NBO Charge (e) |

| N1 | -0.582 |

| C4 | 0.115 |

| C5 | 0.231 |